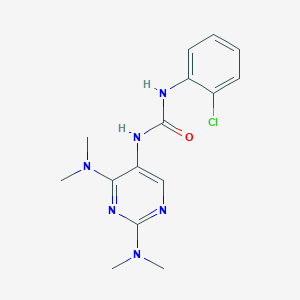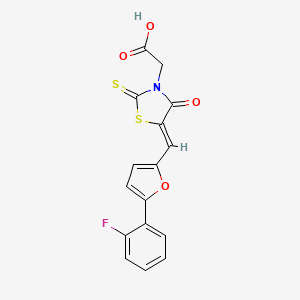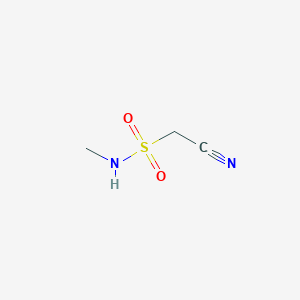
N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide, also known as CPNP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPNP is a member of the amide class of compounds and has been shown to possess a range of biochemical and physiological effects that make it a promising candidate for use in various laboratory experiments.
Wirkmechanismus
The mechanism of action of N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide is complex and not fully understood. However, it is believed that the compound acts by binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This results in an increase in extracellular dopamine levels, which can have a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide has been shown to have a range of biochemical and physiological effects, including increased dopamine release, enhanced locomotor activity, and altered reward processing. These effects make N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide a promising candidate for use in various laboratory experiments aimed at studying the role of dopamine in various physiological and behavioral processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide in laboratory experiments is its selectivity for the dopamine transporter. This allows researchers to selectively manipulate dopamine levels in the brain without affecting other neurotransmitter systems. However, one of the limitations of using N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide is its potential for off-target effects, which can complicate data interpretation and analysis.
Zukünftige Richtungen
There are many potential future directions for research involving N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide. One promising avenue of research is the use of N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide in the study of addiction and other psychiatric disorders, as dopamine has been implicated in the development and maintenance of these conditions. Additionally, further research is needed to better understand the mechanism of action of N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide and its potential for off-target effects.
Synthesemethoden
N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide is typically synthesized through a multi-step process that involves the reaction of 3-methylbenzylamine with a series of reagents, including acetic anhydride, sodium cyanide, and lithium aluminum hydride. The resulting product is then purified through a series of chromatographic techniques to yield the final compound.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. One of the primary uses of N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide is as a selective inhibitor of the dopamine transporter, a protein that plays a critical role in the regulation of dopamine levels in the brain. By selectively inhibiting the dopamine transporter, N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide can be used to study the effects of dopamine on various physiological and behavioral processes.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-13-6-5-7-14(12-13)16(8-3-4-9-16)15(19)18(2)11-10-17/h5-7,12H,3-4,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTYHEYDCJWBOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCC2)C(=O)N(C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2989733.png)

![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2989740.png)



![2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2989747.png)
![N-[2-[(3-Ethoxycyclobutyl)-methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2989748.png)
![N-[4-[3-(2-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2989749.png)
![1-Methyl-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2989751.png)
![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2989752.png)
![3-[(4-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2989753.png)
![N-[4-(2-Amino-2-oxoethyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2989755.png)
